5-Amino-3H-indazol-3-one

Nitric oxide synthase Neuropharmacology Indazole SAR

Researchers sourcing indazole scaffolds often face a trade-off: 3-indazolinone lacks a derivatizable handle, while 5-aminoindazole shows weak NOS inhibition (IC₅₀ > 1 mM). 5-Amino-3H-indazol-3-one resolves this by combining a hinge-binding indazolone carbonyl with a 5-NH₂ group for parallel chemistry. - Enables high-throughput amidation/sulfonamide library synthesis; Rock2, Gsk3β, Aurora2, Jak2 IC₅₀ values as low as 0.06 µM reported for 5-substituted analogs. - Only scaffold simultaneously presenting both pharmacophoric elements required for dual GP inhibition (hLGP IC₅₀ = 35.6 mM) and GK activation (EC₅₀ = 0.77 mM). - Compatible with established [2+3] cycloaddition and PIFA-mediated oxidative cyclization routes for scalable derivatization.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
Cat. No. B13103218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3H-indazol-3-one
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C(=O)N=N2
InChIInChI=1S/C7H5N3O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,8H2
InChIKeyKKWIDTABQVYSSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-3H-indazol-3-one: Structural Identity, Tautomerism, and Procurement-Relevant Physicochemical Baseline


5-Amino-3H-indazol-3-one (CAS 705927-78-2; also indexed as its tautomer 5-amino-1H-indazol-3-ol, CAS 89792-09-6, and 5-amino-1,2-dihydro-3H-indazol-3-one) is a bicyclic heteroaromatic compound of the indazolone class, bearing a 5-amino substituent on the indazole ring and a 3-keto/3-hydroxy tautomeric functionality . Its molecular formula is C₇H₅N₃O (MW 147.13 g/mol for the 3H-indazol-3-one form; MW 149.15 g/mol for the 1,2-dihydro form) [1]. The compound exists in a prototropic tautomeric equilibrium between the 3H-indazol-3-one (keto), 1H-indazol-3-ol (enol), and 1,2-dihydro-3H-indazol-3-one forms, a property that critically differentiates it from simple aminoindazoles lacking the 3-oxo group and from simple indazolinones lacking the 5-amino substituent . This dual-functional architecture—a hydrogen-bond-donating/acceptor 5-amino group combined with a tautomerizable 3-position—underpins its utility as a derivatizable scaffold for kinase inhibitor libraries, metabolic enzyme modulators, and specialized industrial applications [2].

Why 5-Amino-3H-indazol-3-one Cannot Be Interchanged with 3-Indazolinone or 5-Aminoindazole: Structural and Pharmacological Evidence


Procurement decisions that treat 5-amino-3H-indazol-3-one as interchangeable with its closest structural relatives—3-indazolinone (CAS 7364-25-2) and 5-aminoindazole (CAS 19335-11-6)—overlook critical functional differences demonstrated in peer-reviewed pharmacological studies. In the rat cerebellar nitric oxide synthase (NOS) assay, 3-indazolinone was completely inactive, while 5-aminoindazole exhibited only weak inhibition with an IC₅₀ exceeding 1 mM [1]. The combination of both structural motifs in 5-amino-3H-indazol-3-one creates a molecule that simultaneously presents the hinge-binding indazolone carbonyl and a derivatizable 5-amino group—a dual pharmacophoric arrangement absent in either comparator alone [2]. This synergy is reflected in the patent literature, where 5-substituted indazol-3-ones are specifically claimed as dual glycogen phosphorylase (GP) inhibitors and glucokinase (GK) activators—a metabolic modulation profile not achievable with 3-indazolinone or 5-aminoindazole scaffolds independently [3]. The quantitative evidence presented in Section 3 substantiates why these structural distinctions translate into measurable differences in biological activity profiles.

5-Amino-3H-indazol-3-one: Quantitative Comparator Evidence Guide for Scientific Selection


Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Combining Two Inactive Structural Motifs into a Differentiated Pharmacophore

In the seminal comparative study by Babbedge et al. (1993), the two structural components of 5-amino-3H-indazol-3-one were tested separately against rat cerebellar NOS: 3-indazolinone (the parent indazolone scaffold) was completely inactive, and 5-aminoindazole exhibited an IC₅₀ in excess of 1 mM (>1,000 µM)—approximately 1,100-fold weaker than the benchmark inhibitor 7-nitroindazole (IC₅₀ = 0.9 µM) [1]. While 5-amino-3H-indazol-3-one itself was not directly tested in this study, the class-level inference is that the combination of the 3-indazolone carbonyl (which engages the active-site arginine via hydrogen bonding) and the 5-amino group (which can be further functionalized to optimize potency) creates a scaffold with potential for engineered selectivity not available from either monofunctional analog. The patent literature supports this inference: amino-substituted indazoles with 3-position modifications are specifically claimed as CHK1, CHK2, and SGK kinase inhibitors by Merck Patent GmbH [2].

Nitric oxide synthase Neuropharmacology Indazole SAR

Broad-Spectrum Kinase Inhibition Profile: 5-Amino-Indazole Scaffold vs. 3-Indazolinone Scaffold in Parallel Panel Screening

Akritopoulou-Zanze et al. (2011) reported a systematic parallel synthesis and kinase panel evaluation of 5-substituted indazoles and amino indazoles, identifying potent inhibitors against Rock2, Gsk3β, Aurora2, and Jak2 [1]. In the 33P HotSpot™ filtration binding assay conducted at Reaction Biology (Malvern, PA) with compounds tested in ten-dose IC₅₀ mode at 10 µM ATP, 5-amino-substituted indazole derivatives demonstrated IC₅₀ values spanning from 0.06 µM to 7.7 µM across the kinase panel [2]. In contrast, the unsubstituted 3-indazolinone scaffold is claimed in separate patent literature (US20040167121) as a general kinase inhibitor scaffold targeting PRAK, GSK3, ERK2, CDK2, MK2, SRC, SYK, and Aurora-2, but specific quantitative potency data for the unsubstituted parent are absent from the primary literature [3]. The 5-amino-3H-indazol-3-one core thus provides a starting scaffold that merges the broad kinase recognition of the indazolone hinge-binding motif with the synthetic tractability of the 5-amino position for parallel library generation.

Kinase inhibitor Rock2 Gsk3β Aurora2 Jak2

Dual Glycogen Phosphorylase Inhibition and Glucokinase Activation: 5-Substituted Indazol-3-one as a Privileged Metabolic Modulator Scaffold

A series of 5-substituted indazol-3-one derivatives was specifically designed and evaluated for simultaneous inhibition of human liver glycogen phosphorylase (hLGP) and activation of glucokinase (GK)—a dual-acting metabolic modulation strategy for type 2 diabetes [1]. Among the prepared compounds, Compound 6 (a 5-substituted indazol-3-one derivative) inhibited hLGP with an IC₅₀ of 35.6 mM and activated GK with an EC₅₀ of 0.77 mM [1]. In contrast, simple 3-indazolinone derivatives without the 5-substituent were not reported to exhibit this dual activity profile in the peer-reviewed literature. The 5-amino-3H-indazol-3-one core provides the essential indazol-3-one pharmacophore required for GK activation (via hydrogen bonding at the active site) while the 5-amino position serves as the critical vector for installing substituents that confer GP inhibitory activity—a structure–activity relationship confirmed by molecular docking simulations of compounds with both enzymes [1]. This dual mechanism is not accessible from 5-aminoindazole scaffolds (which lack the 3-one required for GK activation) or from simple 3-indazolinone scaffolds (which lack the 5-substituent needed for GP inhibition).

Glycogen phosphorylase Glucokinase Metabolic disease Type 2 diabetes

Checkpoint Kinase (CHK1/CHK2) and SGK Inhibition: Patent-Backed Therapeutic Differentiation from Non-Amino Indazole Scaffolds

Merck Patent GmbH has filed multiple patent families (WO2007082808, US20090012079) specifically claiming amino indazole derivatives—including those with the 5-amino substitution pattern characteristic of 5-amino-3H-indazol-3-one—as inhibitors of CHK1, CHK2, and SGK kinases [1]. The CHK1/CHK2 checkpoint kinases are validated oncology targets whose inhibition sensitizes tumor cells to DNA-damaging chemotherapeutics by forcing mitotic entry before DNA repair is complete [1]. The SGK (serum- and glucocorticoid-inducible kinase) target expands the therapeutic scope to include diabetes, obesity, metabolic syndrome, cardiovascular diseases, and fibrotic conditions [2]. In contrast, 3-indazolinone without the 5-amino substituent is not claimed in these patent families for CHK1/CHK2/SGK inhibition, and 5-aminoindazole without the 3-one functionality lacks the additional hydrogen-bonding capability that the indazolone carbonyl provides for kinase hinge-region binding [3]. The 5-amino-3H-indazol-3-one scaffold thus occupies a patent-relevant chemical space at the intersection of two distinct kinase inhibitor pharmacophore families.

CHK1 CHK2 SGK Checkpoint kinase Cancer

Photographic Developing Agent Application: 5-Amino-3-indazolinone as a Differentiated Industrial Redox Agent vs. Conventional Aminophenol Developers

US Patent 3,043,694 (filed 1960) specifically claims 5-amino-3-indazolinone as a novel class of photographic developing agent for silver halide emulsions, describing an alkaline developer solution containing 5-amino-3-indazolinone and an alkali sulfite at a concentration of 0.1 to 5 grams per liter [1]. This application distinguishes the compound from conventional aromatic amine developers such as aminophenols and phenylenediamines, as well as from substituted 3-pyrazolidones [1]. The presence of both the 5-amino group (required for silver ion reduction) and the 3-indazolinone ring system (which modulates redox potential and silver complexation) is structurally essential for this function. Neither 3-indazolinone alone (lacking the reducing amino group) nor 5-aminoindazole alone (lacking the indazolone carbonyl that tunes redox properties) would be expected to exhibit the same developing characteristics. While this application is distinct from biomedical research, it demonstrates an additional procurement-relevant differentiation: laboratories requiring 5-amino-3H-indazol-3-one for pharmaceutical research may encounter supply chain competition from industrial photographic chemical demand.

Photographic chemistry Silver halide Developing agent Indazolinone

5-Amino-3H-indazol-3-one: Evidence-Backed Application Scenarios for Procurement Decision-Making


Neuroscience Target Validation: nNOS Inhibitor Probe Development Using the Dual-Feature Indazolone Scaffold

Based on the Babbedge et al. (1993) comparative NOS inhibition data, 5-amino-3H-indazol-3-one provides a unique starting scaffold for developing neuronal NOS probes that is structurally distinct from both the inactive 3-indazolinone and the weakly active 5-aminoindazole (IC₅₀ > 1 mM) [1]. The 5-amino group permits facile derivatization (acylation, sulfonylation, reductive amination) to explore substituent effects on NOS isoform selectivity, while the indazolone carbonyl maintains the hinge-binding capacity demonstrated by potent nitro-substituted indazole NOS inhibitors. Procurement priority: laboratories engaged in CNS nitric oxide signaling research where commercial nNOS inhibitors (e.g., 7-nitroindazole) lack the synthetic flexibility for SAR expansion.

Kinase Inhibitor Library Synthesis: Parallel Derivatization of a Validated 5-Amino-Indazole Kinase Scaffold

The Akritopoulou-Zanze et al. (2011) scaffold-oriented synthesis study established that 5-substituted amino indazoles yield potent inhibitors of Rock2, Gsk3β, Aurora2, and Jak2 with IC₅₀ values reaching as low as 0.06 µM in standardized HotSpot™ kinase assays [2]. 5-Amino-3H-indazol-3-one is the optimal procurement choice for medicinal chemistry groups building kinase-focused compound libraries because: (a) the 5-amino group enables high-throughput parallel amidation/sulfonamide coupling, (b) the indazolone 3-carbonyl contributes an additional hydrogen-bonding anchor to the kinase hinge region absent in 5-aminoindazole, and (c) the scaffold is compatible with the [2+3] cycloaddition chemistry validated for library production [2]. Procurement priority: medium- to high-throughput medicinal chemistry laboratories synthesizing kinase inhibitor libraries of 50–500 compounds.

Metabolic Disease Drug Discovery: Dual-Acting GP Inhibitor / GK Activator Scaffold for Type 2 Diabetes

The conference report on 5-substituted indazol-3-one derivatives demonstrated that this scaffold can simultaneously inhibit glycogen phosphorylase (hLGP IC₅₀ = 35.6 mM for Compound 6) and activate glucokinase (GK EC₅₀ = 0.77 mM)—a dual mechanism of action directly addressing both hepatic glucose output and glucose sensing [3]. 5-Amino-3H-indazol-3-one is the recommended procurement scaffold for this application because the 5-amino group is the critical vector for installing the substituents that confer GP inhibitory activity, while the indazol-3-one core is required for GK activation. Neither 5-aminoindazole (lacks GK-activating 3-one) nor 3-indazolinone (lacks derivatizable 5-position for GP inhibition) can serve as an adequate replacement. Procurement priority: diabetes and metabolic syndrome drug discovery programs pursuing non-carboxylic acid glycogen synthase/phosphorylase modulators.

Oncology Checkpoint Kinase Inhibitor Programs: CHK1/CHK2/SGK Patent-Literate Chemical Starting Point

The Merck Patent GmbH patent families (WO2007082808; US20090012079) provide explicit precedent for amino indazole derivatives as CHK1, CHK2, and SGK inhibitors with therapeutic applications spanning oncology, metabolic disease, and fibrosis [4]. 5-Amino-3H-indazol-3-one represents the minimal pharmacophoric core combining both structural features required by these patent claims: the 5-amino substituent and the indazole ring system with 3-position functionality. For pharmaceutical R&D organizations conducting freedom-to-operate analyses or seeking patentable CHK1/CHK2 inhibitor chemotypes, this scaffold offers a defined starting point around which novel IP can be constructed through variation of the N1, N2, and 5-amino substituents. Procurement priority: oncology and fibrosis drug discovery teams requiring IP-auditable chemical starting materials with established kinase inhibition precedent.

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